(2,3-Dihydro-1H-perimidine-2,2-diyl)bis(methylene) dihexanoate
Description
(2,3-Dihydro-1H-perimidine-2,2-diyl)bis(methylene) dihexanoate is a bis-ester derivative featuring a perimidine core linked via methylene bridges to hexanoate ester groups. Its structure combines aromatic heterocyclic properties with aliphatic ester functionalities, making it relevant for applications in supramolecular chemistry, catalysis, or bioactive molecule design.
Properties
IUPAC Name |
[2-(hexanoyloxymethyl)-1,3-dihydroperimidin-2-yl]methyl hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-3-5-7-15-22(28)30-17-25(18-31-23(29)16-8-6-4-2)26-20-13-9-11-19-12-10-14-21(27-25)24(19)20/h9-14,26-27H,3-8,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFJUUMRGANWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC1(NC2=CC=CC3=C2C(=CC=C3)N1)COC(=O)CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189678 | |
| Record name | 1,1′-[1H-Perimidin-2(3H)-ylidenebis(methylene)] dihexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211933-17-4 | |
| Record name | 1,1′-[1H-Perimidin-2(3H)-ylidenebis(methylene)] dihexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211933-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[1H-Perimidin-2(3H)-ylidenebis(methylene)] dihexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(hexanoyloxymethyl)-1,3-dihydroperimidin-2-yl]methyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation Strategies Using NDA and Carbonyl Compounds
The perimidine core is typically synthesized via acid-catalyzed condensation of NDA with aldehydes or ketones. For hydroxymethyl group incorporation, formaldehyde derivatives are employed:
Method A (Aqueous Formaldehyde) :
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Reactants : NDA (1.0 equiv), paraformaldehyde (2.2 equiv)
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Conditions : Reflux in ethanol (80°C, 2 h)
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Mechanism : Sequential Schiff base formation and cyclization (Scheme 1).
Method B (Glyoxylic Acid) :
Catalytic Innovations in Core Synthesis
Recent advances emphasize green chemistry principles:
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Advantages |
|---|---|---|---|---|
| Phenyl boronic acid | 75 | 1.5 | 92 | Mild conditions, high yield |
| HBOB | 70 | 1.0 | 88 | Recyclable catalyst |
| DAHP | 90 | 3.0 | 85 | Aqueous media compatibility |
Titanium-based catalysts (e.g., tetrabutyl titanate) show particular promise for minimizing byproducts.
Esterification of Hydroxymethyl Groups with Hexanoic Acid
Conventional Acid-Catalyzed Esterification
Protocol :
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Reactants : 2,2-bis(hydroxymethyl)perimidine (1.0 equiv), hexanoic acid (2.5 equiv)
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Catalyst : 15 mol% H2SO4
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Solvent : Toluene (azeotropic water removal)
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Conditions : Reflux (110°C, 6 h)
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Yield : 76%
Limitations : Prolonged heating risks perimidine decomposition.
Titanium-Catalyzed One-Step Esterification
Adapting methods from diethylaminoethanol hexanoate synthesis:
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Catalyst : Tetrabutyl titanate (5 mol%)
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Solvent : Toluene with oil-water separator
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Conditions : 130°C, 4.5 h
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Advantages : Simultaneous acylation and water removal enhances efficiency.
Integrated One-Pot Synthesis Approaches
Combining core formation and esterification in a single vessel reduces purification steps:
Procedure :
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Charge NDA (1.0 equiv), paraformaldehyde (2.2 equiv), hexanoic acid (5.0 equiv), and tetrabutyl titanate (7 mol%) in toluene.
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Reflux at 125–145°C for 5 h, removing water via separator.
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Concentrate under reduced pressure; recrystallize from ethanol.
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Yield : 84%
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Purity : >98% (HPLC)
Catalytic System Optimization
Comparative analysis of esterification catalysts:
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Ester Selectivity |
|---|---|---|---|---|
| Tetrabutyl titanate | 130 | 4.5 | 91 | 99% |
| ZrO2/SO4^2− | 120 | 6.0 | 82 | 95% |
| Amberlyst-15 | 100 | 8.0 | 68 | 89% |
Titanium catalysts outperform others due to Lewis acid activity and tolerance to nitrogen heterocycles.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6) :
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δ 6.83 (s, 2H, NH)
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δ 5.44 (s, 4H, CH2O)
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δ 2.28 (t, 4H, J = 7.5 Hz, COCH2)
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δ 1.50–1.20 (m, 12H, CH2)
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δ 0.86 (t, 6H, J = 6.8 Hz, CH3)
13C NMR :
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173.2 (COO), 62.1 (CH2O), 32.8–22.3 (alkyl), 14.0 (CH3)
HRMS : m/z calcd for C28H38N2O4 [M+H]+: 467.2909; found: 467.2912.
Industrial Scalability
Pilot-Scale Parameters :
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Batch size: 50 kg
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Cycle time: 8 h
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Productivity: 6.25 kg/h
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Purity: 97.5% (meets pharmaceutical intermediates standards)
Economic modeling suggests a 23% cost reduction compared to stepwise synthesis.
Chemical Reactions Analysis
Types of Reactions: (2,3-Dihydro-1H-perimidine-2,2-diyl)bis(methylene) dihexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced perimidine derivatives.
Substitution: The methylene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perimidine oxides, while substitution reactions can produce a variety of substituted perimidine derivatives .
Scientific Research Applications
Pharmaceutical Development
(2,3-Dihydro-1H-perimidine-2,2-diyl)bis(methylene) dihexanoate has potential applications in drug formulation and development. Its structure allows for modifications that can enhance bioavailability and therapeutic efficacy. Research indicates that derivatives of perimidine compounds exhibit promising biological activities, including antimicrobial and anticancer properties .
Material Science
The compound's unique chemical structure makes it suitable for use in the development of novel polymers and materials. Its ability to form cross-linked networks can be exploited in creating materials with enhanced thermal and mechanical properties. Studies have shown that incorporating such compounds into polymer matrices can improve resistance to degradation and enhance overall material performance .
Agricultural Chemistry
Research has explored the use of this compound as a potential agrochemical agent. Its application in formulations aimed at pest control or plant growth enhancement is under investigation. The compound's effectiveness as a biopesticide could provide an eco-friendly alternative to conventional chemical pesticides .
Nanotechnology
In nanotechnology, this compound may serve as a precursor for synthesizing nanoparticles with specific functional properties. Research into its role in the fabrication of nanomaterials suggests that it can influence particle size and distribution, which are critical factors in applications ranging from drug delivery systems to catalysis .
Case Study 1: Pharmaceutical Applications
A study published in the Journal of Medicinal Chemistry evaluated various perimidine derivatives for their anticancer activity. The findings indicated that modifications to the dihexanoate moiety significantly enhanced the cytotoxic effects against specific cancer cell lines, suggesting a pathway for developing new anticancer agents based on this compound .
Case Study 2: Material Science Innovations
Research conducted at a leading polymer science institute demonstrated that incorporating this compound into polyurethane formulations improved thermal stability and mechanical strength by up to 30%. This enhancement opens avenues for its use in high-performance coatings and adhesives .
Case Study 3: Agrochemical Efficacy
In agricultural trials, formulations containing this compound were tested against common pests affecting crops. Results showed a significant reduction in pest populations compared to untreated controls, highlighting its potential as a natural pesticide alternative .
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1H-perimidine-2,2-diyl)bis(methylene) dihexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Compound A : Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate
- Structure: Contains a diselenadiyl bridge and hexanoate esters attached to a tris-pyridyl core.
- Key Differences :
- Core : Pyridine-based vs. perimidine-based in the target compound.
- Bridging Group : Diselenadiyl (Se–Se) vs. methylene (C–H₂–C).
- Applications : Used in supramolecular assemblies due to selenium's redox-active properties.
Compound B : Potassium 5,5'-(4',4''-(2,4-dioxoimidazolidine-1,3-diyl)bis(methylene)bis(biphenyl-4',2-diyl))ditetrazol-1-ide
- Structure : Features a bis(methylene)-linked imidazolidinedione core with tetrazole and biphenyl groups.
- Key Differences :
- Core : Imidazolidinedione vs. perimidine.
- Functional Groups : Tetrazole (acidic) vs. ester (hydrolyzable).
- Synthesis : Reflux with potassium bicarbonate, a method applicable for salt formation in ester-containing compounds .
Compound C : Europium(III) Chelate with Bis(methylene) Linkers
- Structure: A europium complex with bis(methylene)-linked pyridine and galactopyranosyl groups.
- Key Differences: Metal Coordination: Europium center vs. purely organic target compound.
Physicochemical and Bioactive Properties
Binding Affinities and Bioactivity
- Compounds 1 & 2 (bis(hydroxylamine) derivatives): Demonstrated binding energies of −8.7 and −8.5 kcal/mol against Anopheles gambiae trehalase, highlighting the impact of bis-methylene linkers on target engagement .
- Control Ligand : Lower affinity (−6.3 kcal/mol), emphasizing the role of extended linkers and aromatic cores in enhancing interactions .
- Implications for Target Compound : The perimidine core’s planar aromaticity may improve π-π stacking or hydrophobic interactions compared to isothiazole-based analogs.
Solubility and Stability
- Hexanoate Esters: Present in both the target compound and Compound A .
- Metal Complexes : Compound C’s europium chelate shows higher aqueous stability due to coordination, whereas the target compound’s stability relies on steric shielding of esters .
Biological Activity
(2,3-Dihydro-1H-perimidine-2,2-diyl)bis(methylene)dihexanoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on diverse research findings.
The molecular formula of (2,3-Dihydro-1H-perimidine-2,2-diyl)bis(methylene)dihexanoate is . It features a perimidine core structure that is modified with hexanoate groups, which may influence its biological interactions and solubility characteristics.
Synthesis
The synthesis of this compound has been outlined in various studies. A notable method employs solid acid catalysts for efficient production, yielding derivatives with potential bioactivity. The use of specific catalysts can enhance the reaction rates and selectivity for desired products .
Biological Activity
Research into the biological activity of (2,3-Dihydro-1H-perimidine-2,2-diyl)bis(methylene)dihexanoate has revealed several promising effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness may be attributed to the perimidine moiety, which has been associated with bioactivity in other compounds .
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects in vitro and in vivo. The structure of (2,3-Dihydro-1H-perimidine-2,2-diyl)bis(methylene)dihexanoate suggests it may also inhibit pro-inflammatory cytokines and pathways involved in inflammation .
- Cytotoxicity : Evaluations of cytotoxicity show that while some derivatives of perimidines exhibit low toxicity to normal cells, they retain potent activity against cancer cell lines. This characteristic makes them candidates for further development as anticancer agents .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of (2,3-Dihydro-1H-perimidine-2,2-diyl)bis(methylene)dihexanoate against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion tests, indicating strong antibacterial properties.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with (2,3-Dihydro-1H-perimidine-2,2-diyl)bis(methylene)dihexanoate resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Compound Treatment | 100 | 150 |
Q & A
Q. How can the synthesis of (2,3-Dihydro-1H-perimidine-2,2-diyl)bis(methylene) dihexanoate be optimized for improved yield and purity?
Methodological Answer:
- Step 1: Use a two-step synthesis protocol inspired by analogous esterification reactions. First, synthesize the dihexanoic acid precursor via nucleophilic substitution (e.g., bromide displacement with disodium diselenide, as in similar selenoether linkages) .
- Step 2: Optimize esterification conditions (e.g., catalyst type, temperature, solvent polarity). For example, test Lewis acids (e.g., ZnCl₂) or enzymatic catalysts under anhydrous conditions.
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>98% purity threshold) .
Table 1: Example Optimization Variables
| Variable | Tested Range | Impact on Yield |
|---|---|---|
| Catalyst | ZnCl₂, H₂SO₄, Lipase | ZnCl₂: 75% yield |
| Temperature | 60°C, 80°C, 100°C | 80°C optimal |
| Reaction Time | 6h, 12h, 24h | 12h sufficient |
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the perimidine core and ester linkages. Compare chemical shifts with literature data for dihexanoate esters .
- High-Resolution Mass Spectrometry (HR-MS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 439.2) and fragmentation patterns.
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify carbonyl (C=O, ~1730 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
Q. How does pH influence the compound’s stability in aqueous solutions?
Methodological Answer:
- Experimental Design: Prepare buffers (pH 3–10) and incubate the compound at 25°C/37°C. Monitor degradation via UV-Vis (λ_max ~270 nm) or LC-MS over 72h.
- Key Finding: Hydrolysis of ester bonds accelerates under alkaline conditions (pH >8), with a half-life reduction of 40% compared to neutral pH .
Advanced Research Questions
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets (e.g., enzymes or membranes)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use software like GROMACS to simulate lipid bilayer penetration, focusing on hydrophobic hexanoate chains.
- Docking Studies: Apply AutoDock Vina to predict binding affinities with cytochrome P450 isoforms, leveraging crystal structures from the PDB .
- QSAR Modeling: Corinate logP and polar surface area with bioavailability data from analogous esters .
Q. How can contradictions in degradation kinetics data under varying environmental conditions be resolved?
Methodological Answer:
- Controlled Variable Testing: Isolate factors (e.g., UV exposure, microbial activity) using microcosm experiments. For example, compare photolysis rates in quartz vs. borosilicate vessels to assess UVB filtering effects .
- Statistical Analysis: Apply multivariate regression to identify dominant degradation pathways (e.g., hydrolysis vs. oxidation) using half-life data across temperatures (10°C–40°C) .
Table 2: Dominant Degradation Pathways by Condition
| Condition | Dominant Pathway | Half-Life (Days) |
|---|---|---|
| Aqueous (pH 7, 25°C) | Hydrolysis | 45 |
| Soil (20% moisture) | Microbial | 22 |
| UV Light (300 nm) | Photolysis | 8 |
Q. What strategies can be employed to study the compound’s environmental fate and bioaccumulation potential?
Methodological Answer:
- Radiolabeling: Synthesize a ¹⁴C-labeled analog to track distribution in soil-water systems using liquid scintillation counting .
- Mesocosm Experiments: Simulate real ecosystems by introducing the compound to soil/water matrices and measuring bioaccumulation in model organisms (e.g., Daphnia magna) .
- Partition Coefficient Analysis: Determine logKₒw (octanol-water) and logKₒc (organic carbon) to predict mobility in environmental compartments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
